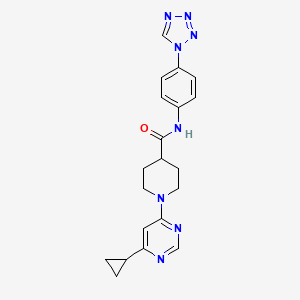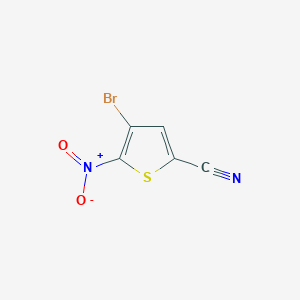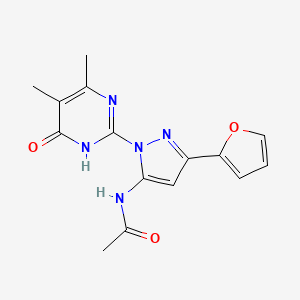
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of oxidative stress and inflammation. It has been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. Additionally, it has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is its significant antioxidant and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited water solubility, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on improving the water solubility of this compound to enhance its bioavailability and efficacy. Finally, future studies could also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic effects.
Métodos De Síntesis
The synthesis of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of diethyl oxalate with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of sodium ethoxide. This reaction leads to the formation of diethyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4,5-dicarboxylate. The second step involves the reduction of the ester group to an alcohol group using sodium borohydride. The final step involves the protection of the alcohol group using tert-butyl chloroformate to obtain Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess significant antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-9-12(14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,10,12,16H,9H2,1-4H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSLWFAVXRSTJ-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2477767.png)

![(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid](/img/structure/B2477772.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)







